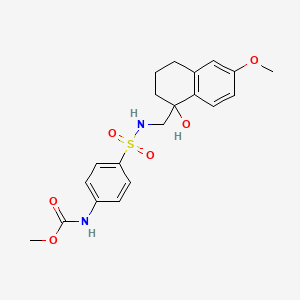

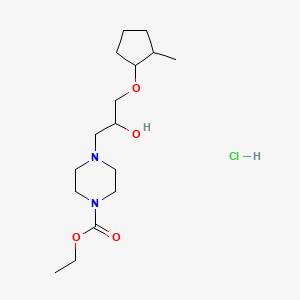

methyl (4-(N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)sulfamoyl)phenyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a carbamate derivative with a complex structure that includes a tetrahydronaphthalene ring and a sulfamoyl group. Carbamates are organic compounds derived from carbamic acid and are used in a variety of applications, including as pesticides and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The tetrahydronaphthalene ring would contribute to the compound’s rigidity and could influence its interactions with other molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbamate and sulfamoyl groups could influence its solubility, while the tetrahydronaphthalene ring could influence its stability .Wissenschaftliche Forschungsanwendungen

Sigma Receptor Binding and Antiproliferative Activity

- Sigma Receptor Affinity and Selectivity : Research has shown that certain derivatives of 1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl exhibit potent sigma(1) receptor binding. These compounds, due to their affinity and selectivity for sigma(1) receptors, could be useful tools in PET experiments and potentially in tumor research and therapy (Berardi et al., 2005).

- Antiproliferative Activity : Some of these compounds have demonstrated antiproliferative activity in rat C6 glioma cells, suggesting potential application in cancer research (Berardi et al., 2005).

Metabolic Pathways of Carbamates

- Metabolism of Methylcarbamate Insecticides : Methylcarbamate insecticides, including carbaryl, undergo metabolic processes like hydrolysis, oxidation, dealkylation, and conjugation in biological systems. These processes lead to the formation of products like hydroxy, dihydro-dihydroxy, and N-hydroxymethyl carbaryl, among others (Knaak Jb, 1971).

Synthesis and Structural Studies

- Synthesis of N-(Alk-1-en-1-yl)carbamates : The reaction of unsubstituted carbamates with tetrahydronaphthalen-2-one and chroman-2-one derivatives has been studied, leading to the formation of N-(Alk-1-en-1-yl)carbamates (Dupau et al., 2002).

- Crystal Structures : The molecular structures of derivatives containing 1,2,3,4-tetrahydronaphthalene moiety have been analyzed, contributing to the understanding of their stereochemistry and conformation (Kaiser et al., 2023).

Anticancer Activity

- Novel Ureas and Sulfamides Incorporating 1-Aminotetralins : Research into novel ureas and sulfamides derived from 1-aminotetralins has shown potential anticancer activity against human glioblastoma and prostate cancer cell lines (Özgeriş et al., 2017).

Miscellaneous Applications

- Nickel Catalyzed Cross-Coupling : The efficiency of different electrophiles, including carbamates, in nickel-catalyzed cross-coupling reactions has been evaluated, revealing insights into reaction conditions and mechanisms (Leowanawat et al., 2012).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl N-[4-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methylsulfamoyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O6S/c1-27-16-7-10-18-14(12-16)4-3-11-20(18,24)13-21-29(25,26)17-8-5-15(6-9-17)22-19(23)28-2/h5-10,12,21,24H,3-4,11,13H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOZXLRZOKAOFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCC2)(CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline](/img/structure/B2967356.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2967360.png)

![3,4,9-Trimethyl-1,7-dipropyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2967363.png)

![2,2-Dimethylbenzo[d][1,3]dioxole-4-carbaldehyde](/img/structure/B2967365.png)

![2-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2967371.png)

![2-(3-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-oxopropyl)isoindoline-1,3-dione](/img/structure/B2967377.png)

![1-benzoyl-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine](/img/structure/B2967378.png)